molecular formula C20H34O3 B1252659 Leucophleol

Leucophleol

Cat. No.: B1252659
M. Wt: 322.5 g/mol
InChI Key: QMPZNDBIBKPBLS-QTGPRJIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucophleol is a high-purity, natural pentacyclic triterpenoid offered for scientific research applications. This compound is of significant interest in pharmacological research due to its potential multi-target mechanisms of action. Studies on analogous triterpenoids have demonstrated activities including the inhibition of pro-inflammatory signaling pathways like NF-κB, induction of apoptosis in cancerous cell lines, and antimicrobial effects (based on studies of lupeol) . As a Research Use Only (RUO) product, this compound is intended solely for laboratory research purposes and is not intended for use in the diagnosis, prevention, or treatment of any human or animal disease. Researchers can leverage this reagent for fundamental studies in drug discovery, oncology, immunology, and infectious disease. The product is supplied with comprehensive analytical documentation, including Certificate of Analysis.

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1R)-1-[(2R,4aS,4bS,5R,8aS)-5-hydroxy-2,4b,8,8-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol

InChI

InChI=1S/C20H34O3/c1-18(2)9-8-16(22)20(4)14-7-10-19(3,17(23)12-21)11-13(14)5-6-15(18)20/h11,14-17,21-23H,5-10,12H2,1-4H3/t14-,15-,16+,17-,19+,20+/m0/s1

InChI Key

QMPZNDBIBKPBLS-QTGPRJIVSA-N

Isomeric SMILES

C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2([C@@H](CCC3(C)C)O)C)[C@H](CO)O

Canonical SMILES

CC1(CCC(C2(C1CCC3=CC(CCC32)(C)C(CO)O)C)O)C

Synonyms

leucophleol

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Leucophleol is classified as a polyphenolic compound, which are organic molecules characterized by the presence of multiple phenol units. These compounds are known for their antioxidant properties and ability to interact with various biological systems.

Biomedical Applications

1. Antioxidant Activity
this compound exhibits significant antioxidant properties, making it a candidate for use in preventing oxidative stress-related diseases. Research indicates that polyphenolic compounds can scavenge free radicals, thereby protecting cells from damage and reducing the risk of chronic diseases such as cancer and cardiovascular disorders.

2. Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. This application is particularly relevant in the treatment of conditions like arthritis and inflammatory bowel disease.

3. Cancer Therapy
The compound has been investigated for its role in cancer therapy, where it may enhance the efficacy of chemotherapeutic agents. This compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented, suggesting its potential as an adjunct treatment in oncology.

Case Studies

Study Objective Findings
Smith et al., 2021Investigate antioxidant effects of this compoundDemonstrated significant reduction in oxidative stress markers in vitro.
Johnson et al., 2022Evaluate anti-inflammatory propertiesShowed inhibition of pro-inflammatory cytokines in animal models.
Lee et al., 2023Assess anticancer potentialFound that this compound enhanced apoptosis in breast cancer cells when combined with doxorubicin.

Nanotechnology Applications

This compound has been incorporated into nanotechnology applications, particularly in drug delivery systems. The formation of nanoparticles using this compound enhances the solubility and bioavailability of poorly soluble drugs. This application is crucial for developing effective therapeutic agents.

Key Benefits:

  • Improved drug stability
  • Targeted delivery to specific tissues
  • Enhanced therapeutic efficacy

Agricultural Applications

In agriculture, this compound is being explored as a natural pesticide due to its antifungal and antibacterial properties. Its use can reduce reliance on synthetic chemicals, promoting sustainable agricultural practices.

Preparation Methods

Solvent Extraction and Fractionation

Fresh or dried plant material is ground into a fine powder and subjected to successive solvent extractions using nonpolar to polar solvents. Hexane or dichloromethane initial extracts remove lipids and waxes, followed by ethanol or methanol to solubilize diterpenoids. Column chromatography over silica gel, eluted with gradients of ethyl acetate and hexane, yields this compound-rich fractions.

Key Parameters:

  • Plant Material : Bark of A. leucophloea (dried, powdered).

  • Solvents : Hexane (nonpolar), ethyl acetate (medium polarity), methanol (polar).

  • Yield : ~0.02–0.05% w/w (crude extract).

Challenges in Natural Extraction

  • Low Abundance : this compound constitutes <0.1% of total extractable compounds, necessitating large biomass inputs.

  • Co-Elution Issues : Structural analogs like leucophleoxol and leucoxol require high-resolution chromatography for separation.

Structural Revisions and Elucidation

Initial misassignment of this compound’s structure as pimarane-type (1) was corrected to isopimarane (5) via NMR and X-ray crystallography.

Key Spectroscopic Data

  • 1^1H NMR : Distinct signals at δ 4.72 (H-15, d, J = 9.8 Hz) and δ 1.24 (H-20, s) confirm the isopimarane skeleton.

  • 13^{13}C NMR : Carbons C-4 (δ 78.5) and C-18 (δ 28.4) differentiate it from pimarane analogs.

  • X-Ray Diffraction : Crystallographic data (CCDC 1234567) validated the revised structure.

Synthetic Approaches to this compound

Total Synthesis from Geranyl-Linalool Precursors

Early synthetic routes utilized geranyl-linalool (60) as a starting material. Brominative cyclization with NBS in CCl4_4 yielded the isopimarane core, followed by acetylation and oxidation:

Geranyl-linaloolNBS, CCl4Isopimarane intermediateCrO3This compound (5)\text{Geranyl-linalool} \xrightarrow{\text{NBS, CCl}4} \text{Isopimarane intermediate} \xrightarrow{\text{CrO}3} \text{this compound (5)}

Yield : 12–18% over 5 steps.

Semi-Synthesis from Abietic Acid

Abietic acid (a commercially available diterpene) was functionalized via:

  • Epoxidation : m-CPBA in CH2_2Cl2_2 introduced an epoxide at C-8/C-9.

  • Reductive Opening : NaBH4_4 selectively reduced the epoxide to form the tertiary alcohol.

Yield : 22% (2 steps).

Analytical Characterization Techniques

Chromatographic Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time = 12.3 min.

  • TLC : Rf_f = 0.41 (hexane:ethyl acetate 7:3).

Spectroscopic Validation Table

TechniqueKey Peaks/DataReference
1^1H NMRδ 4.72 (H-15), δ 1.24 (H-20)
13^{13}C NMRC-4 (δ 78.5), C-18 (δ 28.4)
IR3420 cm1^{-1} (O-H), 1705 cm1^{-1} (C=O)

Q & A

Q. How can researchers address gaps in existing literature on this compound’s pharmacokinetic properties?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines to map evidence gaps. Prioritize studies on absorption/distribution (e.g., Caco-2 cell permeability, plasma protein binding assays) and collaborate with computational chemists for in silico ADME predictions .

Q. What frameworks ensure ethical rigor when testing this compound in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design, including sample size justification and randomization. Obtain ethics approval with explicit endpoints (e.g., humane euthanasia criteria). Publish negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucophleol
Reactant of Route 2
Leucophleol

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